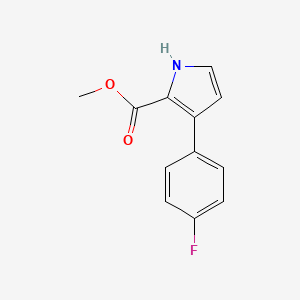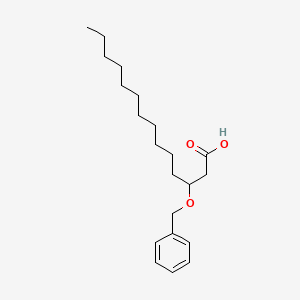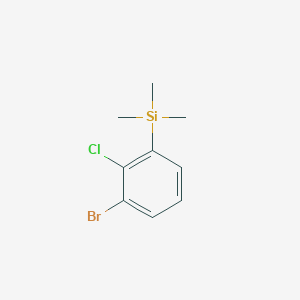
(3-Bromo-2-chlorophenyl)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-BROMO-2-CHLOROPHENYL)TRIMETHYLSILANE is an organosilicon compound with the molecular formula C9H12BrClSi. This compound is characterized by the presence of a bromine and a chlorine atom attached to a phenyl ring, which is further bonded to a trimethylsilyl group. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-BROMO-2-CHLOROPHENYL)TRIMETHYLSILANE typically involves the reaction of 3-bromo-2-chlorophenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the reagents. The general reaction scheme is as follows:
3-Bromo-2-chlorophenylmagnesium bromide+Trimethylchlorosilane→(3-Bromo-2-chlorophenyl)trimethylsilane+MgBrCl
Industrial Production Methods
In industrial settings, the production of (3-BROMO-2-CHLOROPHENYL)TRIMETHYLSILANE may involve large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and stringent quality control measures are essential to maintain consistency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-BROMO-2-CHLOROPHENYL)TRIMETHYLSILANE undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used under mild conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the phenyl ring with another aromatic ring.
Aplicaciones Científicas De Investigación
(3-BROMO-2-CHLOROPHENYL)TRIMETHYLSILANE is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: It can be used to modify biomolecules for studying their interactions and functions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3-BROMO-2-CHLOROPHENYL)TRIMETHYLSILANE in chemical reactions involves the activation of the phenyl ring through the electron-withdrawing effects of the bromine and chlorine atoms. This activation facilitates nucleophilic substitution and coupling reactions. The trimethylsilyl group provides steric protection and can be removed under specific conditions to reveal reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Bromophenyl)trimethylsilane
- (2-Chlorophenyl)trimethylsilane
- (3-Chlorophenyl)trimethylsilane
Uniqueness
(3-BROMO-2-CHLOROPHENYL)TRIMETHYLSILANE is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which provides distinct reactivity patterns compared to compounds with only one halogen substituent. This dual halogenation allows for selective functionalization and diverse synthetic applications.
Propiedades
Número CAS |
161957-54-6 |
|---|---|
Fórmula molecular |
C9H12BrClSi |
Peso molecular |
263.63 g/mol |
Nombre IUPAC |
(3-bromo-2-chlorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H12BrClSi/c1-12(2,3)8-6-4-5-7(10)9(8)11/h4-6H,1-3H3 |
Clave InChI |
SJRSNLPRNGADES-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=C(C(=CC=C1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


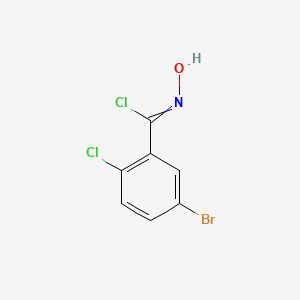
![2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine](/img/structure/B13702985.png)

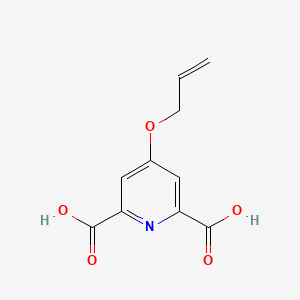
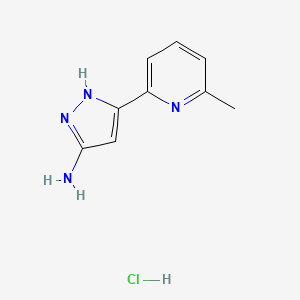
![2-[(Boc)(ethyl)amino]pentanoic Acid](/img/structure/B13703005.png)


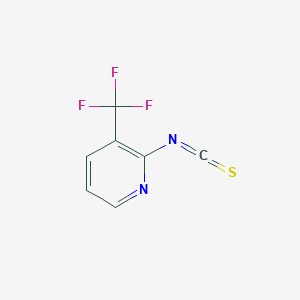
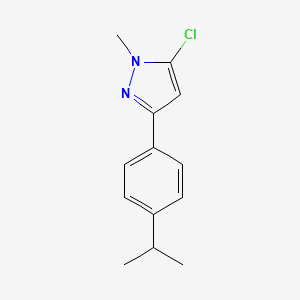
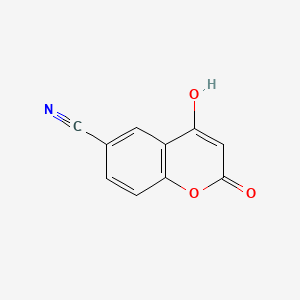
![Ethyl 7-Oxo-1-[2-[(2-tetrahydropyranyl)oxy]ethyl]-4,5,6,7-tetrahydroindazole-3-carboxylate](/img/structure/B13703043.png)
